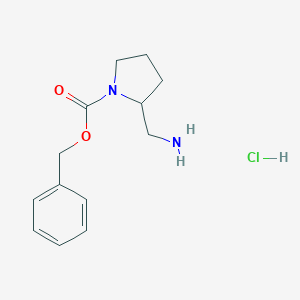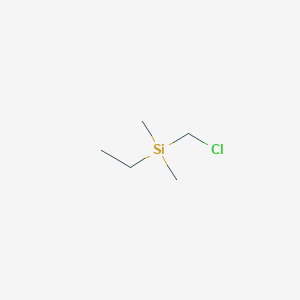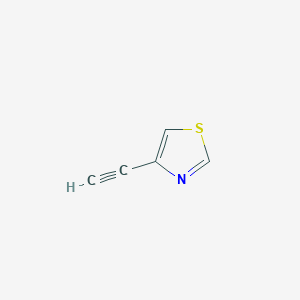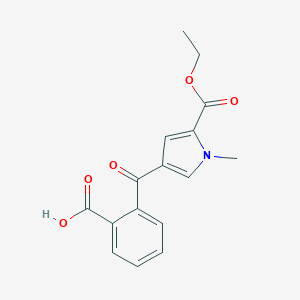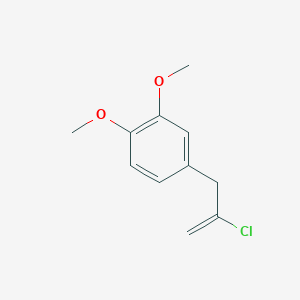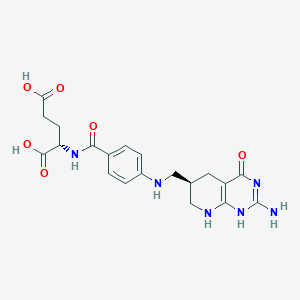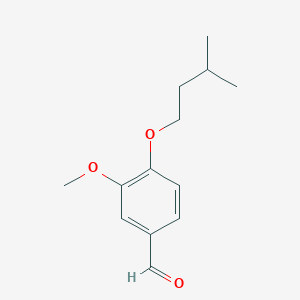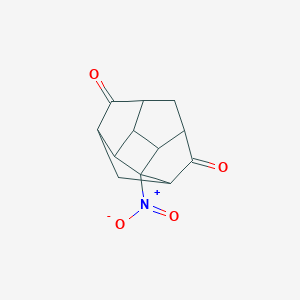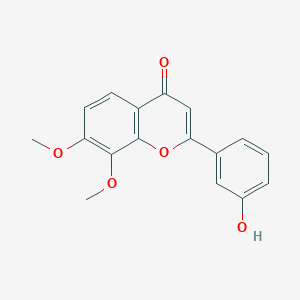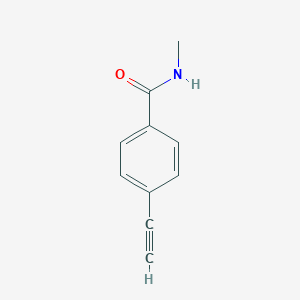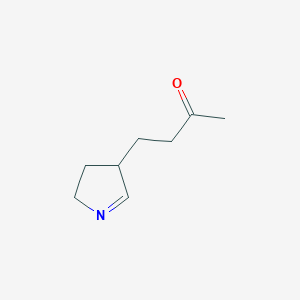
4-(3,4-dihydro-2H-pyrrol-4-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dihydro-2H-pyrrol-4-yl)butan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrrole derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用機序
The mechanism of action of 4-(3,4-dihydro-2H-pyrrol-4-yl)butan-2-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response and oxidative stress. It has also been suggested that the compound may interact with certain receptors in the body, leading to its observed effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,4-dihydro-2H-pyrrol-4-yl)butan-2-one possesses significant biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, the compound has been found to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the advantages of using 4-(3,4-dihydro-2H-pyrrol-4-yl)butan-2-one in lab experiments is its relatively easy and efficient synthesis method. It also possesses significant biological activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 4-(3,4-dihydro-2H-pyrrol-4-yl)butan-2-one. One potential direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes, as it has been found to possess neuroprotective and hypoglycemic properties. Another direction is to study its potential use as a food preservative, as it has been found to possess antimicrobial properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
合成法
The synthesis of 4-(3,4-dihydro-2H-pyrrol-4-yl)butan-2-one has been reported using various methods. One of the commonly used methods involves the reaction of 1,4-dicarbonyl compounds with primary amines in the presence of a catalytic amount of acid. Another method involves the reaction of pyrrole with α,β-unsaturated ketones in the presence of a base. The synthesis of this compound has also been achieved using microwave-assisted synthesis, which provides a more efficient and rapid synthesis method.
科学的研究の応用
4-(3,4-dihydro-2H-pyrrol-4-yl)butan-2-one has been studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties, which make it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
114634-45-6 |
|---|---|
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC名 |
4-(3,4-dihydro-2H-pyrrol-4-yl)butan-2-one |
InChI |
InChI=1S/C8H13NO/c1-7(10)2-3-8-4-5-9-6-8/h6,8H,2-5H2,1H3 |
InChIキー |
UYRRSSHGIDCHOE-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1CCN=C1 |
正規SMILES |
CC(=O)CCC1CCN=C1 |
同義語 |
2-Butanone, 4-(3,4-dihydro-2H-pyrrol-4-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






